4-(1H-Indol-3-YL)butanal
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Overview
Description
4-(1H-Indol-3-YL)butanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making compounds like this compound of significant interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-YL)butanal typically involves the use of indole as a starting material. One common method is the multicomponent reaction (MCR) approach, which involves the reaction of indole with other reagents under specific conditions. For example, the reaction of indole with 4-methoxyphenylglyoxal and Meldrum’s acid can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-YL)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(1H-Indol-3-YL)butanoic acid, while reduction can produce 4-(1H-Indol-3-YL)butanol.
Scientific Research Applications
4-(1H-Indol-3-YL)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-YL)butanal involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
4-(1H-Indol-3-YL)butanal can be compared with other similar indole derivatives, such as:
Indole-3-acetaldehyde: Another indole derivative with similar structural features but different biological activities.
Indole-3-butyric acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(1H-indol-3-yl)butanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-8-4-3-5-10-9-13-12-7-2-1-6-11(10)12/h1-2,6-9,13H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJKXCTSJPXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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